

# A Technical Guide to 1,9-Dichlorononane: Discovery and Historical Synthesis

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## Compound of Interest

Compound Name: 1,9-Dichlorononane

Cat. No.: B1294622

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**1,9-Dichlorononane** (CAS No. 821-99-8) is a linear bifunctional alkyl halide with the chemical formula  $C_9H_{18}Cl_2$ .<sup>[1][2]</sup> This colorless liquid serves as a crucial building block and intermediate in a wide array of synthetic applications.<sup>[3]</sup> Its nine-carbon aliphatic chain, terminated by reactive chloro groups, makes it an ideal precursor for the synthesis of specialty polymers, macrocyclic compounds, and ligands for coordination chemistry.<sup>[3]</sup> Furthermore, its utility extends to the pharmaceutical and agrochemical industries, where the nonane spacer is a desired structural motif.<sup>[3][4]</sup> This guide provides an in-depth exploration of the historical synthesis of **1,9-dichlorononane**, its physicochemical properties, a detailed modern synthetic protocol, and its key applications.

## Historical Perspective: The Rise of Dichlorination of $\alpha,\omega$ -Diols

While a singular "discovery" of **1,9-dichlorononane** is not prominently documented, its synthesis is deeply rooted in the foundational organic chemistry of the early 20th century. The most logical and enduring pathway to  $\alpha,\omega$ -dichloroalkanes has historically been the direct conversion of their corresponding diols.

The conversion of alcohols to alkyl chlorides is a classic transformation. Early methods involved reagents like concentrated hydrochloric acid, often requiring harsh conditions and long reaction times, with variable yields for longer-chain diols. The significant advancement came with the use of inorganic acid chlorides, particularly thionyl chloride ( $\text{SOCl}_2$ ) and phosphorus pentachloride ( $\text{PCl}_5$ ).

Thionyl chloride, in particular, became the reagent of choice for its efficacy and the convenient nature of its byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ), which are gaseous and easily removed from the reaction mixture. The addition of a tertiary amine base like pyridine was found to neutralize the  $\text{HCl}$  produced, preventing unwanted side reactions. Later, the use of a catalytic amount of a tertiary amide, such as N,N-dimethylformamide (DMF), was shown to significantly accelerate the reaction via the formation of a Vilsmeier-Haack type intermediate, which is a more potent chlorinating agent. This refinement has made the thionyl chloride/DMF system a highly reliable and standard method for converting primary alcohols and diols to their corresponding chlorides, a method that remains the gold standard for producing **1,9-dichlorononane** today.<sup>[4]</sup>

## Physicochemical and Spectroscopic Data

Accurate characterization is critical for ensuring the purity and identity of **1,9-dichlorononane** for subsequent synthetic applications.

Property	Value	Reference(s)
CAS Number	821-99-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>18</sub> Cl <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	197.15 g/mol	<a href="#">[1]</a>
Appearance	Colorless Liquid	<a href="#">[4]</a>
Boiling Point	258-262 °C (lit.)	<a href="#">[4]</a>
Density	1.091 g/mL at 25 °C (lit.)	<a href="#">[2]</a> <a href="#">[4]</a>
Refractive Index (n <sub>20</sub> /D)	1.4599 (lit.)	<a href="#">[2]</a> <a href="#">[4]</a>
Flash Point	>110 °C (>230 °F)	<a href="#">[4]</a>
Solubility	Insoluble in water; Soluble in chloroform; Slightly soluble in acetone, DMSO.	<a href="#">[4]</a>

## Modern Synthesis: A Validated Protocol

The most reliable and widely used method for the laboratory-scale synthesis of **1,9-dichlorononane** is the reaction of 1,9-nanediol with thionyl chloride, catalyzed by DMF.[\[4\]](#)

## Causality and Mechanistic Insight

The reaction proceeds via the conversion of the alcohol to a chlorosulfite intermediate. In the presence of DMF, a catalytic amount of Vilsmeier reagent, [(CH<sub>3</sub>)<sub>2</sub>N=CHCl]Cl, is formed. This highly electrophilic species is attacked by the alcohol, leading to a more reactive intermediate that readily undergoes nucleophilic attack by the chloride ion (from SOCl<sub>2</sub> or HCl) in an S<sub>N</sub>2 fashion, yielding the desired alkyl chloride with high fidelity. The use of an ice bath during the initial addition of thionyl chloride is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

## Experimental Protocol

Reagents:

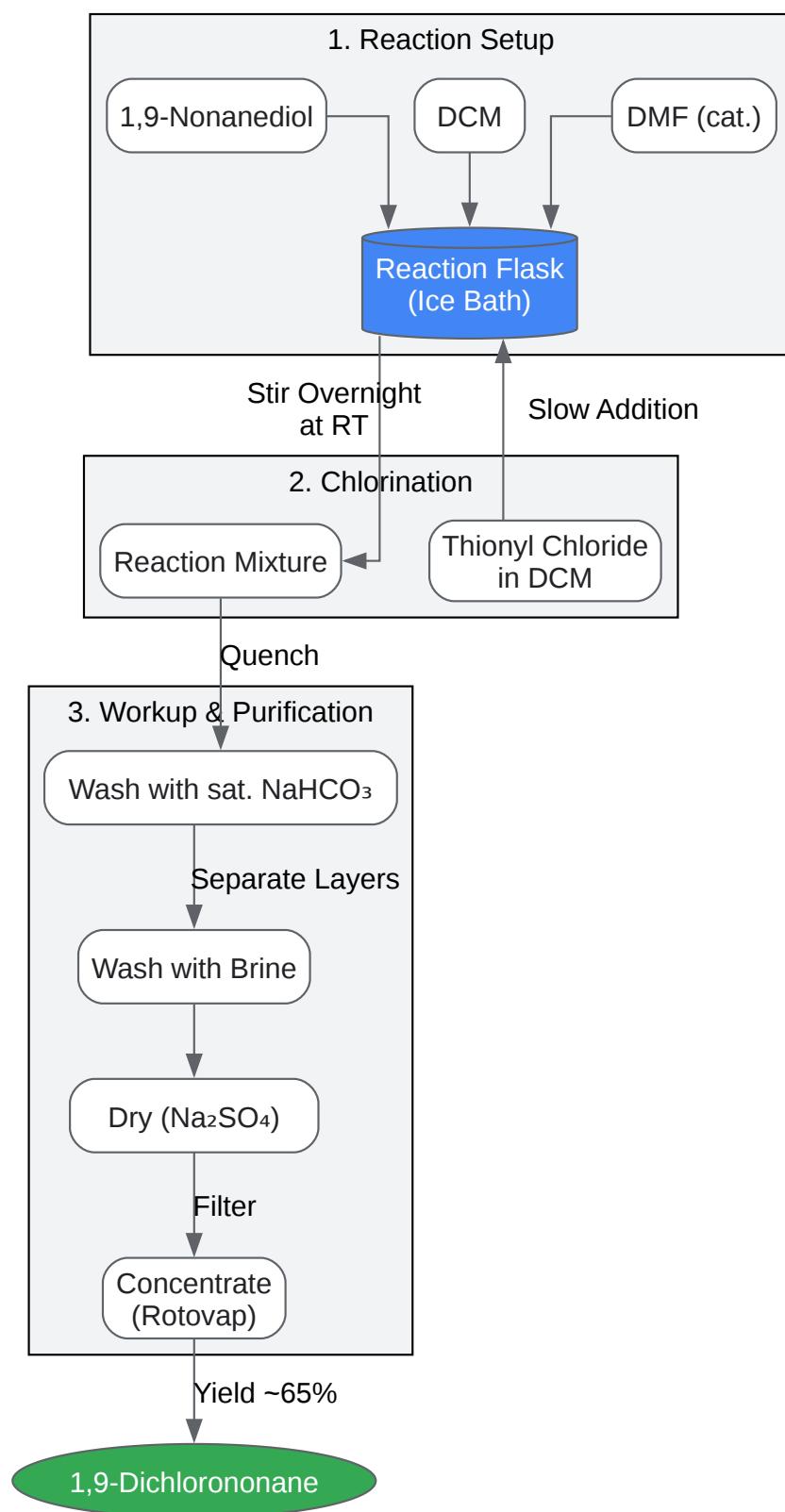
- 1,9-Nonanediol (e.g., 5.0 g, 31.2 mmol)
- Thionyl chloride ( $\text{SOCl}_2$ ) (e.g., 11.7 g, 98.3 mmol, ~3.1 eq)
- Dichloromethane (DCM), anhydrous (e.g., 255 mL total)
- N,N-Dimethylformamide (DMF), catalytic (e.g., 3 drops)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated Sodium Chloride ( $\text{NaCl}$ ) solution (Brine)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- Reaction Setup: To a 500 mL flask, add 1,9-nanediol (5.0 g, 31.2 mmol), dichloromethane (100 mL), and DMF (3 drops).<sup>[4]</sup> Equip the flask with a magnetic stir bar.
- Reagent Preparation: In a separate flask, dissolve thionyl chloride (11.7 g, 98.3 mmol) in dichloromethane (155 mL).<sup>[4]</sup>
- Reaction Execution: Cool the flask containing the diol solution in an ice bath. Slowly add the thionyl chloride solution dropwise over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.<sup>[4]</sup>
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight.<sup>[4]</sup>
- Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize excess thionyl chloride and HCl.
- Workup - Extraction: Separate the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate solution and then with brine.<sup>[4]</sup>
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.<sup>[4]</sup>

**Yield:** This procedure typically affords **1,9-dichlorononane** as a light yellow oil with a yield of approximately 65% (e.g., 4.0 g).<sup>[4]</sup> Further purification can be achieved by vacuum distillation if required.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1,9-dichlorononane** from 1,9-nonenediol.

## Key Applications

**1,9-Dichlorononane** is a versatile intermediate with applications across several scientific domains:

- Pharmaceutical Intermediate: It is used in the synthesis of various active pharmaceutical ingredients (APIs), where its nine-carbon chain acts as a flexible linker or becomes part of a larger molecular scaffold.[4]
- Organic Synthesis: Its bifunctional nature makes it a valuable precursor for creating macrocycles, crown ether analogs, and long-chain diamines or dinitriles.[3] It is also employed in cross-linking reactions.[3]
- Environmental Science: Certain microorganisms can utilize **1,9-dichlorononane** as a sole carbon source. Incubating bacteria from sewage with this compound has been shown to increase their capacity for dehalogenation, suggesting its potential use in bioremediation research.[4]
- Polymer Chemistry: It serves as a monomer or cross-linking agent in the production of specialty polymers where specific spacer lengths are required to impart desired physical properties.[3]

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- To cite this document: BenchChem. [A Technical Guide to 1,9-Dichlorononane: Discovery and Historical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1294622#discovery-and-historical-synthesis-of-1-9-dichlorononane>]

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